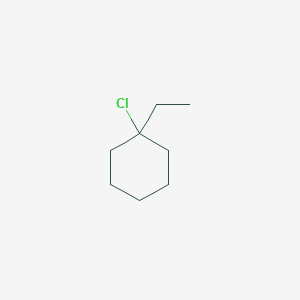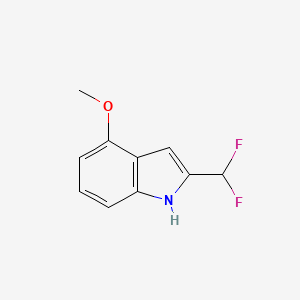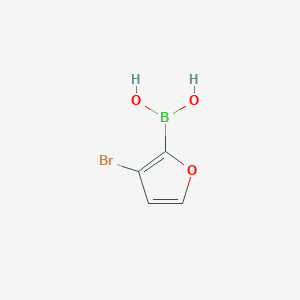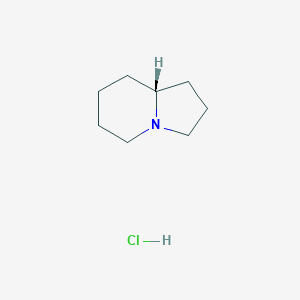
2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H5BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile typically involves the bromination of 4-hydroxypyridine followed by the introduction of an acetonitrile group. One common method involves the use of bromine in an organic solvent to achieve bromination, followed by a nucleophilic substitution reaction to introduce the acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(5-Bromo-4-oxopyridin-2-yl)acetonitrile.
Reduction: Formation of 2-(5-Bromo-4-hydroxypyridin-2-yl)ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-hydroxypyridine: Similar structure but lacks the acetonitrile group.
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile: Positional isomer with different substitution pattern on the pyridine ring.
Uniqueness
2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-(5-bromo-4-oxo-1H-pyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-10-5(1-2-9)3-7(6)11/h3-4H,1H2,(H,10,11) |
InChI Key |
CCIRJJRIVIISAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)


